molecular formula C12H12BrNO2 B6360217 5-(3-bromo-4-isopropoxyphenyl)oxazole CAS No. 191602-85-4

5-(3-bromo-4-isopropoxyphenyl)oxazole

Cat. No. B6360217
CAS RN: 191602-85-4
M. Wt: 282.13 g/mol
InChI Key: KCKJEJOHYCJAPU-UHFFFAOYSA-N
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Description

5-(3-bromo-4-isopropoxyphenyl)oxazole is an organic compound with the molecular formula C12H12BrNO2 and a molecular weight of 282.13 g/mol . It has gained increasing attention from the scientific community over the years.


Molecular Structure Analysis

The InChI code for 5-(3-bromo-4-isopropoxyphenyl)oxazole is 1S/C12H12BrNO2/c1-8(2)16-11-4-3-9(5-10(11)13)12-6-14-7-15-12/h3-8H,1-2H3 . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.


Chemical Reactions Analysis

While specific chemical reactions involving 5-(3-bromo-4-isopropoxyphenyl)oxazole are not detailed in the search results, oxazoles in general are known to participate in a variety of reactions. For instance, oxazoles can undergo direct arylation and alkenylation .


Physical And Chemical Properties Analysis

5-(3-bromo-4-isopropoxyphenyl)oxazole has a molecular weight of 282.13 g/mol . It is recommended to be stored at a temperature of 2-8°C .

Scientific Research Applications

Pharmacological Significance of Oxazole Derivatives

Oxazole derivatives, including compounds like 5-(3-bromo-4-isopropoxyphenyl)oxazole, are integral to pharmacological research due to their diverse biological activities. These compounds are present in a range of therapeutic agents that exhibit anticancer, antimicrobial, antihyperglycemic, and anti-inflammatory properties, among others. The structural flexibility of oxazole allows for various molecular-level interactions, making it an attractive scaffold for developing new therapeutic agents. The therapeutic potential of oxazole derivatives is evident from their applications in treating diseases through enzyme or receptor modulation specific to the disease's pathology (Kaur et al., 2018).

Oxazolone Moieties in Drug Development

The oxazolone ring system, a variant of oxazole, has been extensively explored for its pharmacological relevance. Its derivatives are synthesized through various routes and demonstrate a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects. This underscores the significance of oxazolone and its derivatives in drug development and the broader scope of research into their potential therapeutic applications (Kushwaha & Kushwaha, 2021).

Anticancer Properties of Oxazole Derivatives

Oxazole derivatives have shown promising results as anticancer agents by targeting novel mechanisms such as STAT3 inhibition and G-quadruplex stabilization. They also exhibit the ability to induce apoptosis in cancer cells through tubulin protein inhibition. The exploration of oxazole in the anticancer domain has led to the identification of derivatives with nanomolar potencies against various cancer cell lines, highlighting their potential in cancer therapy (Kulkarni, Kaur, & Jaitak, 2021).

Future Directions

Oxazole derivatives, including 5-(3-bromo-4-isopropoxyphenyl)oxazole, have been gaining attention due to their increasing importance in the field of medicinal chemistry . They are part of a large number of drugs and biologically relevant molecules, and their diverse biological potential makes them valuable for medical applications . Therefore, future research may continue to explore the synthesis, properties, and applications of these compounds.

properties

IUPAC Name

5-(3-bromo-4-propan-2-yloxyphenyl)-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNO2/c1-8(2)16-11-4-3-9(5-10(11)13)12-6-14-7-15-12/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCKJEJOHYCJAPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C2=CN=CO2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601260273
Record name 5-[3-Bromo-4-(1-methylethoxy)phenyl]oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601260273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Bromo-4-isopropoxyphenyl)oxazole

CAS RN

191602-85-4
Record name 5-[3-Bromo-4-(1-methylethoxy)phenyl]oxazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=191602-85-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[3-Bromo-4-(1-methylethoxy)phenyl]oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601260273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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